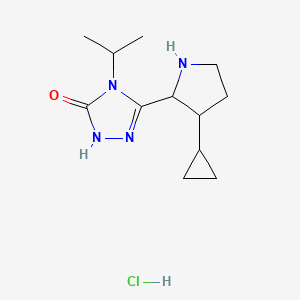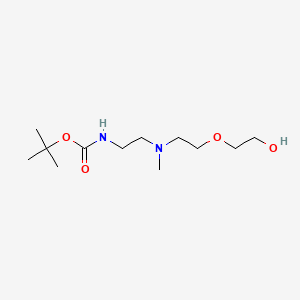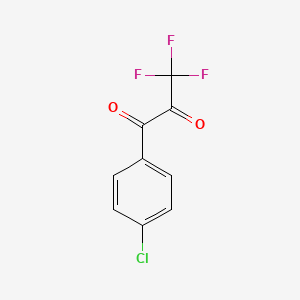
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride, Mixture of diastereomers, is a synthetic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride typically involves multiple steps:
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Formation of the triazole ring: This step involves the cyclization of a suitable precursor to form the triazole ring.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of other triazole derivatives.
Biology
In biological research, the compound may be used to study the effects of triazole derivatives on various biological systems.
Medicine
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride would depend on its specific biological target. Generally, triazole derivatives can interact with various enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with various biological activities.
Fluconazole: A triazole-based antifungal medication.
Voriconazole: Another triazole-based antifungal medication.
Eigenschaften
Molekularformel |
C12H21ClN4O |
|---|---|
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
3-(3-cyclopropylpyrrolidin-2-yl)-4-propan-2-yl-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C12H20N4O.ClH/c1-7(2)16-11(14-15-12(16)17)10-9(5-6-13-10)8-3-4-8;/h7-10,13H,3-6H2,1-2H3,(H,15,17);1H |
InChI-Schlüssel |
LEJJJULKZIDZIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NNC1=O)C2C(CCN2)C3CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)


![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)



